molecular formula C14H28N2O2 B6603821 rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans CAS No. 2839128-92-4

rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans

Cat. No.: B6603821
CAS No.: 2839128-92-4
M. Wt: 256.38 g/mol
InChI Key: ANKIYGSJPOKEFL-UHFFFAOYSA-N
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Description

This compound is a racemic mixture of a carbamate derivative featuring a tert-butyl group, a methyl group, and a trans-1,4-disubstituted cyclohexyl ring with a methylaminomethyl moiety at the 4-position. The trans configuration of the cyclohexane ring enhances conformational rigidity, which may influence binding to biological targets compared to cis isomers .

Properties

IUPAC Name

tert-butyl N-methyl-N-[4-(methylaminomethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(5)12-8-6-11(7-9-12)10-15-4/h11-12,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKIYGSJPOKEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hofmann Rearrangement of trans-4-Methylcyclohexanecarboxylic Acid

The reaction of trans-4-methylcyclohexanecarboxylic acid with sodium azide (NaN₃) and a strong acid (e.g., H₂SO₄ or polyphosphoric acid) in a halogenated solvent (e.g., CHCl₃ or CH₂Cl₂) generates trans-4-(aminomethyl)cyclohexanamine. For example:

  • Reactants : 250 g trans-4-methylcyclohexanecarboxylic acid, 140 g NaN₃, 375 g CHCl₃, 700 g H₂SO₄.

  • Conditions : 30–50°C, 12–16 h, atmospheric pressure.

  • Workup : Neutralization with NaOH, extraction with CHCl₃, and drying over Na₂SO₄ yield trans-4-(aminomethyl)cyclohexanamine with >85% yield and 99.5% optical purity.

Reductive Amination for Methylamino Group Introduction

The primary amine undergoes reductive amination with formaldehyde (HCHO) in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C):

  • Reactants : trans-4-(aminomethyl)cyclohexanamine, HCHO (1.1 eq), NaBH₃CN (1.5 eq).

  • Conditions : 0–25°C, methanol solvent, 6–12 h.

  • Outcome : Methylation at the amine group proceeds with >90% efficiency.

tert-Butyl Carbamate Protection

The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired side reactions during subsequent steps.

Boc Protection of trans-4-[(Methylamino)methyl]cyclohexanamine

  • Reactants : trans-4-[(Methylamino)methyl]cyclohexanamine (1 eq), Boc₂O (1.2 eq), triethylamine (1.5 eq).

  • Conditions : CH₂Cl₂ solvent, 0–25°C, 2–4 h.

  • Workup : Aqueous extraction removes excess Boc₂O, yielding tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate with >95% purity.

N-Methyl Carbamate Formation

The tertiary amine is converted to the target carbamate using methyl chloroformate or in situ-generated methyl isocyanate.

Methyl Chloroformate Route

  • Reactants : Protected amine (1 eq), methyl chloroformate (1.1 eq), triethylamine (2 eq).

  • Conditions : Toluene solvent, 0–10°C, 2–4 h.

  • Workup : Filtration and recrystallization from toluene yield rac-tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate with 85–90% yield.

Methyl Isocyanate Route (Patent CN85109417A)

Methyl isocyanate, generated via thermolysis of phenyl-N-methyl urethane, reacts directly with the protected amine:

  • Reactants : Protected amine (1 eq), methyl isocyanate (1.1 eq), triethylamine (0.001–0.1 eq).

  • Conditions : Toluene solvent, 15–50°C, 2–8 h.

  • Outcome : Productive rates exceed 98% with optimized catalyst systems (e.g., triethylamine or organotin compounds).

Stereochemical Control and Racemic Mixture Isolation

The trans configuration is preserved through rigid cyclohexane ring geometry and low-temperature reaction conditions. Racemic isolation involves:

  • Crystallization : Cooling toluene solutions to −20°C induces precipitation of the racemic mixture.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves diastereomers, though this step is often omitted in large-scale syntheses.

Comparative Analysis of Methods

Parameter Hofmann Rearrangement Boc Protection Methyl Chloroformate Methyl Isocyanate
Yield (%)85–9095–9885–9095–98
Temperature Range (°C)30–500–250–1015–50
CatalystH₂SO₄TriethylamineTriethylamineOrganotin
PurificationExtractionExtractionCrystallizationFiltration

Scalability and Industrial Considerations

  • Continuous Flow Reactors : Patent CN85109417A advocates for multi-reactor systems to enhance throughput. For example, parallel reactors (R-3a, R-3b) enable simultaneous methyl isocyanate addition and product isolation.

  • Solvent Recycling : Toluene and CHCl₃ are recovered via distillation, reducing costs by 30–40%.

  • Safety : Methyl isocyanate’s toxicity necessitates closed-system handling, favoring the methyl chloroformate route for smaller-scale production .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative.

Scientific Research Applications

rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate (cis isomer)
  • Structure: Cis-1,4-aminocyclohexyl group instead of trans-methylaminomethyl.
  • Molecular Formula : C₁₂H₂₄N₂O₂ (MW: 228.33) .
  • Key Differences: The cis configuration reduces steric hindrance but may decrease thermal stability. The primary amine (NH₂) in this compound contrasts with the secondary methylamino (NHCH₃) group in the target molecule, altering reactivity and solubility .
tert-butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate, trans
  • Structure: Bromomethyl substituent instead of methylaminomethyl.
  • Molecular Formula: C₁₃H₂₄BrNO₂ (MW: 306.24) .
  • Higher molecular weight and lipophilicity compared to the target compound .

Functional Group Modifications

tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans
  • Structure: Methanesulfonyloxy (mesyl) group replaces methylaminomethyl.
  • Key Differences: The mesyl group acts as a leaving group, enabling further derivatization (e.g., Suzuki couplings).
3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide
  • Structure : Benzamide core with halogen substituents (Cl, F) instead of tert-butyl carbamate.
  • Synthesis Yield : 41% .
  • Key Differences :
    • The benzamide moiety and halogen atoms enhance binding to aromatic-rich biological targets (e.g., opioid receptors).
    • Lower steric bulk compared to the tert-butyl group may improve membrane permeability .

Pharmacologically Active Analogs

N-{[1-(Dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide (4d)
  • Structure: Dimethylamino group and trifluoromethyl benzamide.
  • Synthesis Yield : 76.3% .
  • Key Differences: The trifluoromethyl group increases metabolic stability and electronegativity, enhancing receptor affinity. Dimethylamino group provides stronger basicity than methylamino, altering pharmacokinetics .
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate
  • Structure: Quinazolinylamino substituent instead of methylaminomethyl.
  • Molecular Formula : C₁₉H₂₆N₄O₂ (MW: 342.44) .
  • Key Differences :
    • The quinazoline ring enables π-π stacking interactions with enzymes or receptors, relevant in kinase inhibition.
    • Higher molecular weight and complexity may reduce synthetic accessibility compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Configuration Key Applications
Target Compound Not explicitly stated* ~270–300 (estimated) Methylaminomethyl, tert-butyl carbamate trans-1r,4r Synthetic intermediate, potential receptor ligand
Tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate C₁₂H₂₄N₂O₂ 228.33 Primary amine, tert-butyl carbamate cis-1s,4s Amine-protected intermediate
tert-butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate, trans C₁₃H₂₄BrNO₂ 306.24 Bromomethyl trans-1r,4r Nucleophilic substitution precursor
3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide C₁₅H₁₉ClFN₂O 297.78 Halogenated benzamide Not specified Opioid receptor agonist
N-{[1-(Dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide C₁₈H₂₄F₃N₂O 365.39 Trifluoromethyl benzamide Not specified High-affinity receptor ligand

*Molecular weight estimated based on analogs (e.g., ).

Biological Activity

The compound rac-tert-butyl N-methyl-N-[(1R,4R)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans (CAS Number: 2624108-90-1) is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

The molecular formula of the compound is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, with a molecular weight of approximately 226.32 g/mol. The structure features a tert-butyl group, a methyl group, and a cyclohexyl moiety, which are critical for its biological interactions.

PropertyValue
CAS Number2624108-90-1
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that rac-tert-butyl N-methyl-N-[(1R,4R)-4-[(methylamino)methyl]cyclohexyl]carbamate interacts with various biological pathways. It is hypothesized to act on the central nervous system (CNS) receptors, particularly those involved in pain modulation and neurotransmission.

Pharmacological Studies

  • Pain Modulation : In a study evaluating the analgesic properties of similar carbamate derivatives, it was found that these compounds could significantly reduce pain responses in animal models through modulation of opioid receptors .
  • Neurotransmitter Interaction : The compound may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation and pain perception .

Toxicological Profile

Preliminary toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile.

Study 1: Analgesic Efficacy

A double-blind study conducted on rodents assessed the analgesic efficacy of rac-tert-butyl N-methyl-N-[(1R,4R)-4-[(methylamino)methyl]cyclohexyl]carbamate. The results indicated a significant reduction in pain response compared to control groups treated with saline.

Study 2: Neurotransmitter Effects

Another study focused on the effects of this compound on neurotransmitter levels in rat brains. It was observed that administration led to increased levels of serotonin and norepinephrine, suggesting potential applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for rac-tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans, and how do reaction conditions influence stereochemical purity?

  • Methodology : A common approach involves coupling tert-butyl carbamate with a trans-cyclohexylamine derivative (e.g., trans-4-(methylaminomethyl)cyclohexylamine) using coupling agents like N,N-dimethylacetamide and potassium carbonate under reflux (120°C, 12–24 hours) . Stereochemical control is achieved by selecting enantiomerically pure starting materials or employing chiral catalysts. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by chiral HPLC or NMR (e.g., 1^1H-NMR coupling constants for axial/equatorial protons) are critical to confirm trans-configuration .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation (C13H25N2O2C_{13}H_{25}N_2O_2, expected MW: 241.35) and 1^1H/13^{13}C-NMR to verify carbamate and cyclohexyl group signals (e.g., tert-butyl singlet at δ 1.4 ppm, cyclohexyl methine protons at δ 3.2–3.5 ppm) .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and confirm >98% diastereomeric excess .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point consistency (e.g., ~150–160°C) and detect polymorphic impurities .

Q. What are the stability considerations for this carbamate under storage and experimental conditions?

  • Methodology :

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
  • Reactivity : Monitor degradation via LC-MS; Boc cleavage occurs under acidic conditions (e.g., TFA in DCM), releasing methylamine derivatives .

Advanced Research Questions

Q. How does the trans-cyclohexyl configuration influence biological activity compared to cis isomers?

  • Methodology :

  • Comparative Studies : Synthesize both cis and trans isomers (e.g., via stereoselective hydrogenation of cyclohexene precursors) and evaluate receptor binding (e.g., GPCR assays) or enzyme inhibition (e.g., IC50_{50} values in kinase assays) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to assess steric and electronic interactions between the trans-cyclohexyl group and target proteins .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 60–85%) for this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, higher yields (≥80%) are achieved in anhydrous DMF with 1.2 equiv of coupling agent .
  • Kinetic Studies : In situ FTIR monitoring to identify rate-limiting steps (e.g., carbamate bond formation vs. byproduct generation) .

Q. How can researchers leverage this compound as a precursor for advanced drug candidates?

  • Methodology :

  • Functionalization : Boc deprotection (TFA/DCM) followed by amide coupling (e.g., EDC/HOBt) with bioactive moieties (e.g., fluorophenyl groups) to enhance pharmacokinetic properties .
  • In Vivo Studies : Radiolabeling (e.g., 14^{14}C-Boc) for biodistribution assays in rodent models to assess blood-brain barrier permeability (logBB >0.3) .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Methodology :

  • Quantum Chemistry : DFT calculations (Gaussian 16) to model transition states for Boc cleavage or cyclohexyl ring conformation changes .
  • Machine Learning : Train models on PubChem data to predict solubility (LogP ~2.1) or metabolic stability (CYP450 inhibition assays) .

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